
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMN-176, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of isonicotinamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the regulation of cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide disrupts the metabolic pathways of cancer cells, leading to their death. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular aging and stress response.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of cognitive function, and reduction of neuroinflammation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to increase cellular metabolism and energy production, leading to improved overall cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its specificity towards NAMPT, which allows for precise targeting of cancer cells and other disease-related pathways. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its high cost and complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery methods. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has shown promising results in combination with other anti-cancer agents, and further studies on its potential synergistic effects may lead to more effective cancer treatments. Overall, the potential therapeutic applications of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide make it a promising candidate for further scientific research.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-toluidine, followed by the reaction of the resulting compound with isonicotinoyl chloride. The final product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-8-21-19(13-16)14-20(23(28)26-21)15-27(22-6-4-3-5-17(22)2)24(29)18-9-11-25-12-10-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFUFFZSCPUBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
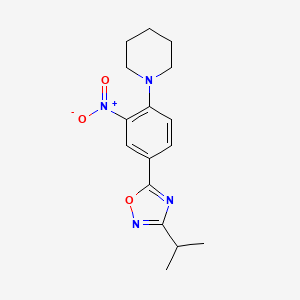

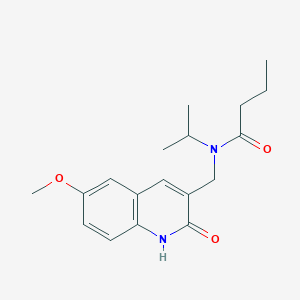

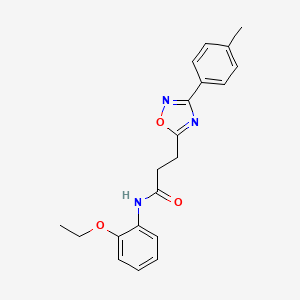
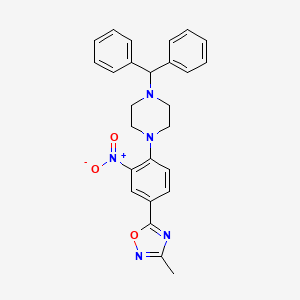
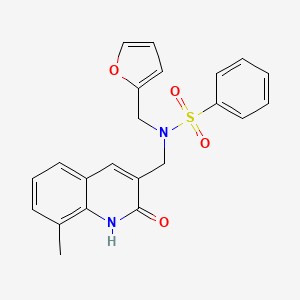


![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)
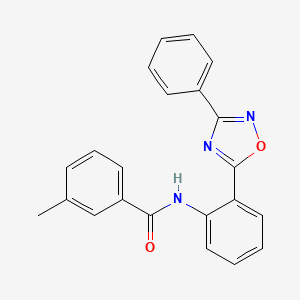
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)